molecular formula C11H14O4 B14793964 Methyl 4-cyclohexenyl-2,4-dioxobutanoate

Methyl 4-cyclohexenyl-2,4-dioxobutanoate

Cat. No.: B14793964
M. Wt: 210.23 g/mol
InChI Key: WZBHQULQSRUCPL-UHFFFAOYSA-N
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Description

Methyl 4-cyclohexenyl-2,4-dioxobutanoate (C₁₁H₁₄O₄) is a β-diketo ester characterized by a cyclohexenyl substituent at the 4-position.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 4-(cyclohexen-1-yl)-2,4-dioxobutanoate

InChI

InChI=1S/C11H14O4/c1-15-11(14)10(13)7-9(12)8-5-3-2-4-6-8/h5H,2-4,6-7H2,1H3

InChI Key

WZBHQULQSRUCPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-cyclohexenyl-2,4-dioxobutanoate typically involves the esterification of 4-cyclohexenyl-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. Advanced purification techniques such as chromatography may be employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyclohexenyl-2,4-dioxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 4-cyclohexenyl-2,4-dioxobutanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays .

Medicine: Its unique structure allows for the exploration of new pharmacophores and bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and fine chemicals .

Mechanism of Action

The mechanism of action of methyl 4-cyclohexenyl-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-cyclopropyl-2,4-dioxobutanoate

  • Molecular Formula : C₈H₁₀O₄
  • Molar Mass : 170.16 g/mol
  • Physical Properties :
    • Boiling Point: 210–212°C
    • Density: 1.185 g/mL
    • Appearance: Colorless liquid
  • Applications :
    • Intermediate in drug synthesis (e.g., serotonin reuptake inhibitors).
    • Precursor for agrochemicals (herbicides, pesticides) .
  • Key Difference : The cyclopropyl group introduces ring strain, enhancing reactivity in nucleophilic additions compared to the cyclohexenyl analog.

Ethyl 4-cyclohexyl-2,4-dioxobutanoate

  • Molecular Formula : C₁₂H₁₈O₄
  • Molar Mass : 226.27 g/mol
  • CAS Number : 893643-33-9
  • Applications :
    • Used in synthesizing heterocyclic compounds (e.g., pyrazolopyridines) via reactions with amines .
  • Key Difference : The cyclohexyl group (saturated) offers greater steric bulk and lipophilicity compared to the cyclohexenyl variant, affecting solubility and reaction kinetics.

Methyl 4-phenyl-2,4-dioxobutanoate

  • Molecular Formula : C₁₁H₁₀O₄
  • Synonyms: Methyl benzoylpyruvate
  • Applications :
    • Acylating agent for ester/amide formation in pharmaceuticals.
    • Reactant in synthesizing chalcone derivatives for biological studies .
  • Key Difference : The aromatic phenyl group enables π-π interactions, enhancing stability in crystalline phases compared to aliphatic substituents.

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

  • CAS Number : 35322-20-4
  • Hazards : Classified as an irritant (H315, H319, H335), requiring handling under ventilation .
  • Key Difference : The methoxy group increases electron density, directing electrophilic substitutions regioselectively.

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Applications
Methyl 4-cyclohexenyl-2,4-dioxobutanoate* C₁₁H₁₄O₄ ~210.23 Not reported Inferred: Drug intermediates, agrochemicals
Methyl 4-cyclopropyl-2,4-dioxobutanoate C₈H₁₀O₄ 170.16 210–212 Serotonin inhibitors, pesticides
Ethyl 4-cyclohexyl-2,4-dioxobutanoate C₁₂H₁₈O₄ 226.27 Not reported Heterocyclic synthesis
Methyl 4-phenyl-2,4-dioxobutanoate C₁₁H₁₀O₄ 206.20 Not reported Acylating agent, chalcone synthesis

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